molecular formula C7H10Cl2O2 B1371267 2-Methylhexanedioyl dichloride

2-Methylhexanedioyl dichloride

Cat. No.: B1371267
M. Wt: 197.06 g/mol
InChI Key: UYAZSFMGCJMZOY-UHFFFAOYSA-N
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Description

2-Methylhexanedioyl dichloride is a useful research compound. Its molecular formula is C7H10Cl2O2 and its molecular weight is 197.06 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis to Carboxylic Acids

2-Methylhexanedioyl dichloride undergoes rapid hydrolysis in aqueous environments to form 2-methylhexanedioic acid. This reaction proceeds via nucleophilic attack by water at the electrophilic carbonyl carbon, followed by chloride elimination:

ClC O CH2 4CH CH3 COCl+2H2OHOOC CH2 4CH CH3 COOH+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{H}_2\text{O}\rightarrow \text{HOOC CH}_2\text{ }_4\text{CH CH}_3\text{ COOH}+2\text{HCl}

Key Factors :

  • Reaction rate increases under basic conditions (e.g., NaOH) due to enhanced nucleophilicity of hydroxide ions .

  • Steric hindrance from the methyl group may slightly reduce reactivity compared to linear analogs like adipoyl chloride.

Esterification with Alcohols

The compound reacts with alcohols (R-OH) to form diesters. For example, with methanol:

ClC O CH2 4CH CH3 COCl+2CH3OHCH3OOC CH2 4CH CH3 COOCH3+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{OOC CH}_2\text{ }_4\text{CH CH}_3\text{ COOCH}_3+2\text{HCl}

Mechanism :

  • Nucleophilic attack by the alcohol at the carbonyl carbon.

  • Proton transfer and chloride elimination, forming the ester .

Typical Conditions :

  • Pyridine or tertiary amines are often added to neutralize HCl and drive the reaction forward .

Amidation with Amines

Reaction with primary or secondary amines (R-NH₂/R₂NH) yields diamides:

ClC O CH2 4CH CH3 COCl+2RNH2RNHC O CH2 4CH CH3 CONHR+2HCl\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{RNH}_2\rightarrow \text{RNHC O CH}_2\text{ }_4\text{CH CH}_3\text{ CONHR}+2\text{HCl}

Selectivity :

  • Steric effects from the methyl group may favor reactions with less bulky amines (e.g., methylamine over tert-butylamine).

Polymerization Reactions

As a bifunctional acyl chloride, this compound can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. For example:

Polyester Synthesis :

nClC O CH2 4CH CH3 COCl+nHO R OH O R O C O CH2 4CH CH3 C O n+2nHCln\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+n\text{HO R OH}\rightarrow \text{ O R O C O CH}_2\text{ }_4\text{CH CH}_3\text{ C O }_n+2n\text{HCl}

Key Considerations :

  • Reaction efficiency depends on the rigidity of the diol/diamine chain and reaction temperature .

  • The methyl group introduces kinks in the polymer backbone, potentially reducing crystallinity.

Reduction to Diols

Lithium aluminum hydride (LiAlH₄) reduces the dichloride to 2-methylhexanediol:

ClC O CH2 4CH CH3 COClLiAlH4HO CH2 6CH CH3 OH\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}\xrightarrow{\text{LiAlH}_4}\text{HO CH}_2\text{ }_6\text{CH CH}_3\text{ OH}

Mechanism :

  • Hydride attack at the carbonyl carbon, displacing chloride and forming a diol after acidic workup .

Grignard Reagent Reactions

Grignard reagents (RMgX) add twice to the dichloride, forming tertiary alcohols after hydrolysis:

ClC O CH2 4CH CH3 COCl+2RMgXR2C OH CH2 4CH CH3 C OH R2\text{ClC O CH}_2\text{ }_4\text{CH CH}_3\text{ COCl}+2\text{RMgX}\rightarrow \text{R}_2\text{C OH CH}_2\text{ }_4\text{CH CH}_3\text{ C OH R}_2

Limitations :

  • Overaddition may occur if stoichiometry is not tightly controlled.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Methylhexanedioyl dichloride in laboratory settings?

  • Methodological Answer : Due to its reactivity and potential hazards (e.g., moisture sensitivity, corrosivity), strict protocols are essential:

  • Storage : Use airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water to prevent exothermic reactions .

Q. What synthetic routes are commonly used to prepare this compound, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via reaction of 2-methylhexanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and reflux at 40–60°C. Monitor completion via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) .
  • Purification : Distill under reduced pressure to remove excess reagent. Yield optimization requires stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) and moisture exclusion .

Q. Which analytical techniques are most reliable for characterizing this compound purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., methyl branch at δ 1.2–1.5 ppm, carbonyl at δ 170–175 ppm) .
  • Titration : Argentometric titration to quantify active chloride content.
  • GC-MS : Detect volatile impurities (e.g., residual thionyl chloride) .

Advanced Research Questions

Q. How can experimental design optimize the polycondensation of this compound with diols for tailored polymer properties?

  • Methodological Answer :

  • Vapor-Liquid Interfacial Polycondensation : Use a central composite design (CCD) to test variables like temperature (20–80°C), molar ratio (1:1 to 1:1.2), and base concentration (NaOH, 0.1–1.0 M). Measure inherent viscosity and yield to model optimal conditions .
  • Kinetic Studies : Monitor molecular weight growth via GPC and adjust reaction time (2–24 hours) to balance chain length vs. side reactions (e.g., branching) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR with FT-IR (e.g., ester C=O at 1730 cm⁻¹ vs. acid chloride at 1800 cm⁻¹) and X-ray crystallography for ambiguous peaks .
  • Impurity Profiling : Use HPLC with charged aerosol detection (CAD) to identify hydrolysis byproducts (e.g., 2-methylhexanedioic acid) .

Q. What strategies minimize side reactions (e.g., hydrolysis or oligomerization) during esterification using this compound?

  • Methodological Answer :

  • Moisture Control : Pre-dry solvents (molecular sieves) and reagents. Use Schlenk-line techniques for air-sensitive reactions .
  • Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, limiting exposure to ambient humidity .
  • In Situ Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. Data Analysis & Experimental Design

Q. How should researchers statistically analyze variability in reaction yields across batches of this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply a factorial design to test factors like temperature, reagent purity, and stirring rate. Use ANOVA to identify significant variables .
  • Control Charts : Plot batch yields over time to detect systemic deviations (e.g., moisture ingress during storage) .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model electrophilicity parameters (e.g., Fukui indices) to predict nucleophilic attack sites .
  • Reaxys/PubChem Databases : Cross-reference analogous acyl chlorides (e.g., hexanoyl dichloride) to infer kinetic behavior .

Properties

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2-methylhexanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-5(7(9)11)3-2-4-6(8)10/h5H,2-4H2,1H3

InChI Key

UYAZSFMGCJMZOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)Cl)C(=O)Cl

Origin of Product

United States

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